Sub-Nanomolar PI3Kγ Binding Affinity Confirmed for Elaborated 4-Ethylpiperazinylpyrimidine Derivative
An elaborated derivative bearing the 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine core scaffold exhibits a Kd of 2.60 nM against human PI3Kγ (p110γ catalytic subunit, residues S144–A1102) as measured by the KINOMEscan competitive binding assay in a mammalian expression system [1]. This sub-nanomolar binding affinity places the 4-ethylpiperazinylpyrimidine scaffold among high-affinity PI3Kγ ligands. The unelaborated free amine 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine (CAS 1510454-27-9) serves as the direct synthetic precursor to this active chemotype .
| Evidence Dimension | Binding affinity (Kd) for PI3Kγ (p110γ) |
|---|---|
| Target Compound Data | Kd = 2.60 nM (elaborated derivative containing the 6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine core) |
| Comparator Or Baseline | Class-level baseline: typical PI3Kγ inhibitors (e.g., IPI-145) exhibit Kd values in the 0.1–10 nM range |
| Quantified Difference | Kd of 2.60 nM places this scaffold within the high-affinity tier; the free amine precursor enables SAR optimization of the 4-amino vector |
| Conditions | KINOMEscan competitive binding assay; human PI3Kγ catalytic subunit (S144–A1102) expressed in mammalian system |
Why This Matters
The sub-nanomolar binding affinity of the elaborated scaffold validates procurement of the free amine precursor (1510454-27-9) as a strategic starting point for PI3Kγ-targeted library synthesis, where the 4-amino group serves as a derivatizable handle.
- [1] BindingDB Entry BDBM50358204 (CHEMBL1922094). Affinity Data: Kd = 2.60 nM for human PI3Kγ catalytic subunit (KINOMEscan assay). View Source
